molecular formula C13H17NO3 B13877320 5-(3-Acetamidophenyl)pentanoic acid CAS No. 93431-20-0

5-(3-Acetamidophenyl)pentanoic acid

Cat. No.: B13877320
CAS No.: 93431-20-0
M. Wt: 235.28 g/mol
InChI Key: ZNPQYWHLGRQBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetamidophenyl)pentanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a pentanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)pentanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetamidophenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Acetamidophenyl)pentanoic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

93431-20-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(3-acetamidophenyl)pentanoic acid

InChI

InChI=1S/C13H17NO3/c1-10(15)14-12-7-4-6-11(9-12)5-2-3-8-13(16)17/h4,6-7,9H,2-3,5,8H2,1H3,(H,14,15)(H,16,17)

InChI Key

ZNPQYWHLGRQBOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.